molecular formula C21H26BrNO6 B11208104 Diethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11208104
M. Wt: 468.3 g/mol
InChI Key: FBKIPJLWVIZHGV-UHFFFAOYSA-N
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Description

3,5-Diethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. Dihydropyridines are known for their significant pharmacological activities, particularly as calcium channel blockers. This specific compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, 3-bromo-4-ethoxy-5-methoxybenzaldehyde, and methylamine.

    Condensation Reaction: The first step involves a condensation reaction between ethyl acetoacetate and 3-bromo-4-ethoxy-5-methoxybenzaldehyde in the presence of a base, such as sodium ethoxide, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with methylamine under controlled conditions to form the dihydropyridine ring.

    Esterification: The final step involves esterification to introduce the diethyl dicarboxylate groups, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ester groups to alcohols.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major products include alcohol derivatives.

    Substitution: The major products depend on the nucleophile used, such as amine or thiol derivatives.

Scientific Research Applications

3,5-Diethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and mechanisms of dihydropyridines.

    Biology: The compound’s potential as a calcium channel blocker makes it relevant in biological studies related to cardiovascular diseases.

    Medicine: Research is ongoing to explore its therapeutic potential in treating hypertension and other cardiovascular conditions.

    Industry: The compound’s unique structure makes it a candidate for developing new materials and catalysts.

Mechanism of Action

The mechanism of action of 3,5-diethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension.

    Amlodipine: Another dihydropyridine with a longer duration of action compared to nifedipine.

    Felodipine: Similar to amlodipine, used for its antihypertensive properties.

Uniqueness

3,5-Diethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents on the phenyl ring and the diethyl dicarboxylate groups. These structural features may confer distinct pharmacological properties and reactivity compared to other dihydropyridines.

Properties

Molecular Formula

C21H26BrNO6

Molecular Weight

468.3 g/mol

IUPAC Name

diethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H26BrNO6/c1-6-27-19-16(22)9-13(10-17(19)26-5)18-14(20(24)28-7-2)11-23(4)12-15(18)21(25)29-8-3/h9-12,18H,6-8H2,1-5H3

InChI Key

FBKIPJLWVIZHGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C2C(=CN(C=C2C(=O)OCC)C)C(=O)OCC)OC

Origin of Product

United States

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